(2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine
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Overview
Description
(2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine is a complex organic compound that features a thienylmethyl group and a sulfonyl amine group attached to a tris(methylethyl)phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine typically involves multi-step organic reactions. One common method starts with the preparation of the thienylmethyl group, which is then reacted with a sulfonyl chloride derivative of the tris(methylethyl)phenyl ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Ethyl acetoacetate: Known for its keto-enol tautomerism and used in various organic reactions.
Uniqueness
(2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine is unique due to its combination of a thienylmethyl group and a sulfonyl amine group attached to a tris(methylethyl)phenyl ring. This structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C20H29NO2S2 |
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Molecular Weight |
379.6 g/mol |
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H29NO2S2/c1-13(2)16-10-18(14(3)4)20(19(11-16)15(5)6)25(22,23)21-12-17-8-7-9-24-17/h7-11,13-15,21H,12H2,1-6H3 |
InChI Key |
CNZOSWPQFNZIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCC2=CC=CS2)C(C)C |
Origin of Product |
United States |
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